2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide

Catalog No.
S13751387
CAS No.
M.F
C11H14F2N2O
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide

Product Name

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide

IUPAC Name

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide

Molecular Formula

C11H14F2N2O

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C11H14F2N2O/c1-6(14)11(16)15-7(2)9-4-3-8(12)5-10(9)13/h3-7H,14H2,1-2H3,(H,15,16)

InChI Key

KYMGTHQNVBKLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)N

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide is an organic compound with the molecular formula C11H14F2N2OC_{11}H_{14}F_{2}N_{2}O and a molecular weight of 228.24 g/mol. Its structure features an amino group, a difluorophenyl group, and a propanamide moiety, making it an interesting candidate for various chemical and biological applications. The compound is characterized by its potential interactions with biological targets due to the presence of both polar and non-polar functional groups, which may influence its solubility and reactivity in biological systems .

  • Oxidation: This process can convert the amine or alcohol functionalities into corresponding oxides.
  • Reduction: The compound can be reduced to yield various derivatives, such as amines or alcohols.
  • Substitution: The amino and difluorophenyl groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

Typical reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate or chromium trioxide.
  • Reducing agents: Lithium aluminum hydride or sodium borohydride.
  • Nucleophiles: Various amines or alcohols for substitution reactions.

These reactions are generally carried out under controlled temperature and pressure to optimize yield and selectivity.

Major Products Formed

The specific products formed depend on the reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can lead to a variety of substituted derivatives, expanding the compound's utility in synthetic chemistry .

Research into the biological activity of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide has indicated potential enzyme inhibition properties. The compound may interact with specific receptors or enzymes, which could lead to therapeutic effects in treating various diseases. Its structural features suggest that it might act as a modulator of biological pathways, although detailed mechanisms remain to be fully elucidated through further studies .

The synthesis of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide typically involves the following steps:

  • Starting Materials: The reaction often begins with 2,4-difluoroacetophenone and an appropriate amine.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often in the presence of a catalyst and under inert atmosphere to minimize side reactions.
  • Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to isolate the desired product .

Industrial synthesis may utilize optimized conditions for large-scale production, incorporating techniques like solvent extraction and distillation to enhance yield and purity.

2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide has several notable applications:

  • In Chemistry: It serves as a building block for synthesizing more complex molecules.
  • In Biology: Investigated for its potential roles in enzyme inhibition or receptor binding, contributing to drug discovery efforts.
  • In Medicine: Explored for therapeutic effects against various conditions due to its biological activities.
  • In Industry: Utilized in developing new materials and chemical processes .

Studies on the interactions of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide with biological targets have shown that it may bind effectively to specific enzymes or receptors. This binding could modulate their activity, leading to significant biological effects. Further research is required to map out these interactions comprehensively and understand their implications for drug development .

Several compounds share structural similarities with 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
PropanamideC3H7NOBasic amide structure without aromatic substitution.
2-Amino-N-(phenyl)propanamideC9H12N2OContains a phenyl group instead of a difluorophenyl group.
4-Amino-N-(3-fluorophenyl)butanamideC11H14FNOSimilar amide structure but with different fluorine positioning.

Uniqueness

The uniqueness of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide lies in its specific difluorophenyl substitution which enhances its lipophilicity and potentially modifies its interaction profile with biological targets compared to other similar compounds. This unique feature may contribute to its distinct biological activities and applications in medicinal chemistry .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

228.10741940 g/mol

Monoisotopic Mass

228.10741940 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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